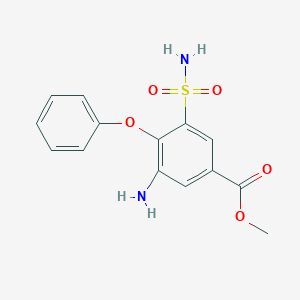

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate typically involves the reaction of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and reduce production costs. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like or .

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and phenoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or nitro derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzoates or phenoxy derivatives.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate is a sulfonamide derivative that primarily targets the enzyme urease. Urease is crucial for the hydrolysis of urea into ammonia and carbon dioxide, which is essential for the survival of certain pathogenic bacteria, including Helicobacter pylori . By inhibiting urease activity, this compound reduces ammonia production, thereby potentially decreasing the colonization of H. pylori in the gastric mucosa and offering therapeutic benefits for conditions like peptic ulcers .

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against H. pylori, making it a candidate for treating infections associated with this bacterium .

- Diuretic Effects : As a derivative related to bumetanide, it may also possess diuretic properties, which are beneficial in managing conditions such as hypertension and edema .

- Potential in Cancer Therapy : Research has suggested that sulfonamide derivatives can play a role in cancer treatment due to their ability to interfere with specific metabolic pathways in cancer cells .

Urease Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits urease activity, leading to reduced ammonia levels in bacterial cultures. This inhibition correlates with decreased viability of H. pylori, suggesting its potential as a therapeutic agent against gastric ulcers .

Diuretic Efficacy

Clinical studies involving bumetanide have shown that compounds related to this compound can enhance diuretic effects without significant side effects when administered at appropriate dosages. These findings highlight the compound's potential utility in treating fluid retention disorders .

Cancer Metabolism Research

Recent structure-activity relationship (SAR) studies have identified modifications to the sulfonamide group that enhance the compound's efficacy against cancer cell lines. The introduction of specific substituents has been linked to improved affinity for target enzymes involved in tumor metabolism .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger specific signaling pathways.

Comparaison Avec Des Composés Similaires

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate can be compared with similar compounds such as:

3-amino-4-phenoxy-5-sulfamoylbenzoic acid: The parent compound, which lacks the methyl ester group.

Butyl 3-amino-4-phenoxy-5-sulfamoylbenzoate: A similar compound with a butyl ester group instead of a methyl ester.

Piretanide: A diuretic that shares structural similarities and is synthesized using this compound as an intermediate.

Activité Biologique

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate is an organic compound with the molecular formula C₁₄H₁₄N₂O₅S. Its structure includes a sulfonamide group, an amino group, and a phenoxy group, which contribute to its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in pharmacology, particularly as an antimicrobial and anti-inflammatory agent.

Structural Characteristics

The compound's structural components play a significant role in its biological activity. The benzoate core, modified by functional groups, enhances its interaction with biological targets. The synthesis of this compound can be achieved through various methods, including the reduction of methyl 3-nitro-4-phenoxybenzoate followed by sulfonation to introduce the sulfamoyl group.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

- Antimicrobial Activity : Derivatives of this compound have shown the ability to inhibit specific bacterial enzymes, making them promising candidates for the development of new antimicrobial agents.

- Anti-inflammatory Properties : The structural features suggest potential anti-inflammatory effects, which are beneficial in treating various inflammatory conditions.

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit Na+-K+-Cl⁻ cotransporters (NKCC), which are involved in various physiological processes and are targets for diuretic drugs .

Comparative Analysis with Related Compounds

The following table summarizes key structural and biological characteristics of this compound compared to related compounds:

| Compound Name | Molecular Formula | Key Functional Groups | Biological Activity |

|---|---|---|---|

| This compound | C₁₄H₁₄N₂O₅S | Sulfamoyl, Amino, Phenoxy | Antimicrobial, Anti-inflammatory |

| Bumetanide | C₁₄H₁₄N₂O₅S | Sulfamoyl, Amino | Diuretic |

| 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C₁₃H₁₂N₂O₅S | Sulfamoyl, Amino | Antimicrobial |

| Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate | C₂₄H₂₆N₂O₅S | Sulfamoyl, Amino | Antimicrobial |

This table highlights the unique features of this compound, particularly its dual potential as both an antimicrobial agent and an anti-inflammatory drug due to its specific structural components.

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Antimicrobial Efficacy : A study demonstrated that derivatives of sulfonamide compounds exhibited significant antibacterial activity against various pathogens. The mechanism was attributed to enzyme inhibition related to bacterial growth.

- Anti-inflammatory Effects : Research on related compounds indicated that they could reduce inflammation markers in vitro and in vivo models, suggesting a pathway for therapeutic use in inflammatory diseases.

- Neuroprotective Properties : Some studies have explored the neuroprotective effects of sulfonamide derivatives in models of neurological disorders, indicating potential applications in treating conditions like epilepsy and neurodegeneration .

Propriétés

IUPAC Name |

methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S/c1-20-14(17)9-7-11(15)13(12(8-9)22(16,18)19)21-10-5-3-2-4-6-10/h2-8H,15H2,1H3,(H2,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKUIQWRNJBNJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)S(=O)(=O)N)OC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515399 | |

| Record name | Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56106-57-1 | |

| Record name | Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.